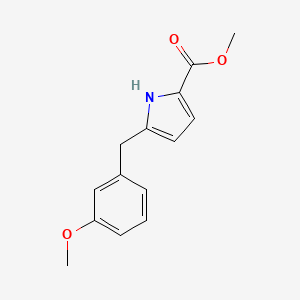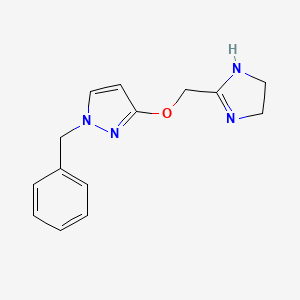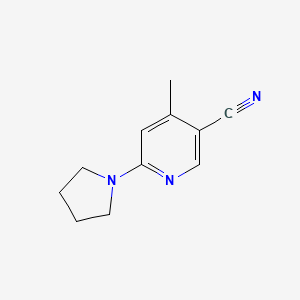
3-(o-Tolyl)isoxazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Tolyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-(o-Tolyl)isoxazol-4-amine, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of alkynes with nitrile oxides . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. Methods such as microwave-assisted synthesis and the use of polymer-bound intermediates have been developed to enhance the efficiency and selectivity of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Tolyl)isoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoxazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-(o-Tolyl)isoxazol-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(o-Tolyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific biological target and the functional groups present on the isoxazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(p-Tolyl)isoxazol-4-amine: Similar structure but with the methyl group in the para position.
3-Phenylisoxazol-4-amine: Lacks the methyl group on the aromatic ring.
3-(m-Tolyl)isoxazol-4-amine: Methyl group in the meta position.
Uniqueness
3-(o-Tolyl)isoxazol-4-amine is unique due to the position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The o-tolyl group can provide steric hindrance and electronic effects that differentiate it from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)10-9(11)6-13-12-10/h2-6H,11H2,1H3 |
InChI-Schlüssel |
YUKCXGKWPJJWRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NOC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)



![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)





![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B11796237.png)



